Octadecyl methacrylate
Overview
Description
Octadecyl methacrylate (OMA) is a long-chain methacrylate ester that has been the subject of various studies due to its interesting properties and applications. It is a monomer that can be polymerized to form homopolymers or copolymers with other monomers, which can be tailored for specific uses such as additives in lubricating oils or components in monolithic stationary phases for chromatography .
Synthesis Analysis
The synthesis of OMA and its derivatives has
Scientific Research Applications
1. Additive for Lubricating Oil
Octadecyl methacrylate has been utilized as an additive in lubricating oils. Its effectiveness as a pour point depressant and viscosity index improver has been demonstrated. Specifically, the polymers synthesized from octadecyl methacrylate showed significant improvements in reducing the pour points and enhancing the viscosity index of base oils (Ahmed, Mohammed, & Hamad, 2017).
2. Polymerization Studies
Research on the polymerization of octadecyl methacrylate using gamma radiation has been conducted, providing insights into the molecular weight and intrinsic viscosity of the resulting polymers. This study contributes to understanding the fundamental aspects of polymer science related to octadecyl methacrylate (Fee, Port, & Witnauer, 1958).
3. Thin Film Formation
Octadecyl methacrylate has been used to form thin films via physical vapor deposition techniques. This process involved radical-initiated polymerization, demonstrating its potential in creating Langmuir-Blodgett film-like structures (Tamada, Asano, Yoshida, & Kumakura, 1991).
4. Copolymer Synthesis
A study involved synthesizing copolymers of octadecyl methacrylate and 2-hydroxyethyl methacrylate, assessing their use as stabilizers in the preparation of polycaprolactone microspheres. This research highlights the versatility of octadecyl methacrylate in copolymer applications (Huda, Das, Saikia, & Baruah, 2017).
5. Hydrophobic Aggregation Hydrogel
Octadecyl methacrylate has been incorporated into hydrogels with chemical sensitive switches, demonstrating its potential in creating materials with controlled release properties in specific environments. The hydrophobicity and physical properties of these hydrogels were significantly influenced by the content of octadecyl methacrylate (Duan & Jiang, 2017).
6. Surface Modification in Microanalytical Devices
Research on modifying the surface of poly(methyl methacrylate) (PMMA) used in microanalytical devices involved the reaction with octadecyl methacrylate. This modification led to surfaces with amine functionalities, demonstrating the potential of octadecyl methacrylate in altering the properties of PMMA surfaces for analytical applications (Henry et al., 2000).
Safety And Hazards
Octadecyl methacrylate can cause skin irritation and inflammation to varying degrees . It can also cause allergic skin reactions . Long-term inhalation of high concentrations of resin dust, a raw material for the production of Octadecyl methacrylate, can cause lung lesions . Most resins, including Octadecyl methacrylate, are flammable when exposed to open flames or high temperatures and can cause combustion when in contact with oxidants .
Future Directions
The use of Octadecyl methacrylate in the synthesis of methacrylate-based terpolymer additives for diesel and biodiesel fuel that improve its properties at low temperatures has been described . The synthesized additives contained different amounts of short-chain (methyl and benzyl) and long-chain (dodecyl and octadecyl) methacrylate comonomers . This opens up new possibilities for the use of Octadecyl methacrylate in the energy sector.
properties
IUPAC Name |
octadecyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h2,4-20H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZGPNHSPWNGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25639-21-8 | |
Record name | Poly(octadecyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25639-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6027975 | |
Record name | Stearyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Clear colorless to very pale yellow liquid; mp = 20 deg C; [TCI America MSDS] | |
Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stearyl methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21746 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Stearyl methacrylate | |
CAS RN |
32360-05-7 | |
Record name | Stearyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32360-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stearyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032360057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stearyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43A41KA91Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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